molecular formula C9H9N5O2 B2594456 6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide CAS No. 2415630-82-7

6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide

Cat. No.: B2594456
CAS No.: 2415630-82-7
M. Wt: 219.204
InChI Key: BHCBRFOVJMGSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and oxadiazole rings. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with varied functional groups .

Scientific Research Applications

6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide is unique due to the combination of the oxadiazole and pyrazine rings, which may confer distinct biological activities and chemical properties. This dual-ring structure can enhance its interaction with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-5-3-10-4-7(11-5)9(15)12-8-6(2)13-16-14-8/h3-4H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBRFOVJMGSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=NON=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.